![molecular formula C10H17NO3 B065795 Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate CAS No. 178894-50-3](/img/structure/B65795.png)
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail. In
Applications De Recherche Scientifique
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate has been extensively studied in scientific research due to its unique properties. This compound has been found to have potent anticancer activity and has been studied as a potential drug candidate for the treatment of various types of cancer. Additionally, this compound has also been studied for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of specific enzymes that are involved in cancer cell proliferation. Additionally, this compound has also been found to modulate specific signaling pathways that are involved in inflammation and pain.
Biochemical and Physiological Effects:
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of cancer cells. Additionally, this compound has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory conditions and pain.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate has several advantages for lab experiments. This compound is easy to synthesize and has a high yield and purity. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations for lab experiments. This compound is highly reactive and can be challenging to handle in the lab. Additionally, this compound has not been extensively studied in vivo and may have potential side effects that are not yet known.
Orientations Futures
There are several future directions for the study of Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate. One potential direction is the study of this compound's mechanism of action in more detail. Additionally, this compound could be studied in vivo to determine its efficacy and potential side effects. Furthermore, this compound could be studied in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases. Finally, this compound could be modified to improve its stability and bioavailability, making it a more effective drug candidate.
Méthodes De Synthèse
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate is synthesized through a specific method that involves the reaction between tert-butyl N-(prop-2-yn-1-yl) carbamate and (2S,3R)-3-hydroxypent-4-yn-2-ol. This reaction is catalyzed by a palladium catalyst and occurs under mild reaction conditions. The yield of this reaction is high, and the purity of the product is also excellent.
Propriétés
Numéro CAS |
178894-50-3 |
|---|---|
Nom du produit |
Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h1,7-8,12H,2-5H3,(H,11,13)/t7-,8+/m0/s1 |
Clé InChI |
VVTMXMZDDQUGHR-JGVFFNPUSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C#C)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C#C)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(C#C)O)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (2-hydroxy-1-methyl-3-butynyl)-, 1,1-dimethylethyl ester, [R- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
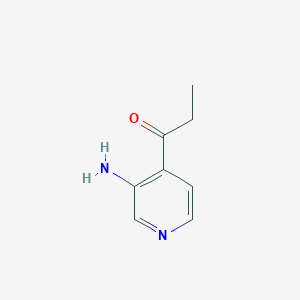

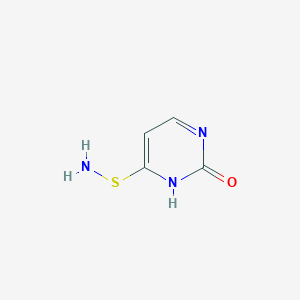
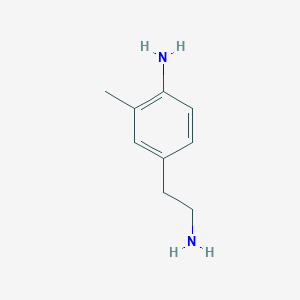

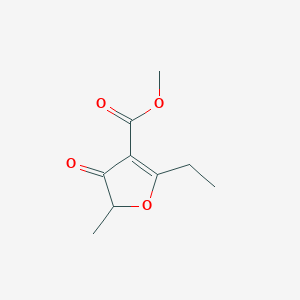
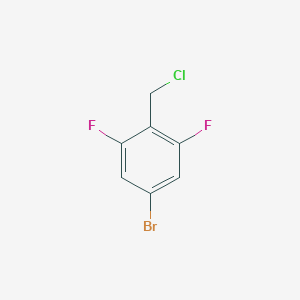
![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)
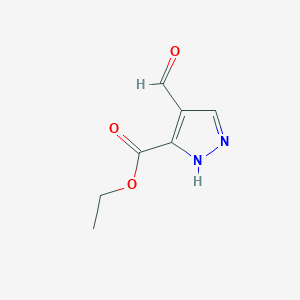
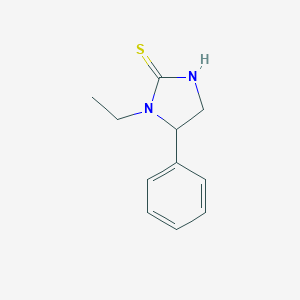
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)